molecular formula C19H16N4O3S3 B2812576 N-(benzo[d]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1203287-05-1

N-(benzo[d]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2812576
CAS RN: 1203287-05-1
M. Wt: 444.54
InChI Key: JYGAFDIPPODFCC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several heterocyclic rings, including a benzothiazole, a tetrahydrothiophene dioxides, and a pyrazole . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are typically synthesized through multi-step reactions involving coupling reactions, cyclization, and functional group transformations .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several heterocyclic rings and functional groups. Techniques like NMR, IR, and mass spectrometry would typically be used to confirm the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

Several studies have been conducted on the synthesis and characterization of pyrazole and thiazole derivatives, demonstrating the versatility of these compounds in medicinal chemistry. For instance, Palkar et al. (2017) designed and synthesized novel analogs showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at effective concentrations. These compounds were characterized using various spectroscopic methods, confirming their structures and potential as antibacterial agents (Palkar et al., 2017). Similarly, Kumara et al. (2018) synthesized a novel pyrazole derivative and confirmed its structure through X-ray crystallography, offering insights into its conformation and potential interactions based on Hirshfeld surface analysis (Kumara et al., 2018).

Antimicrobial and Antiproliferative Activities

Research on thiazolyl pyrazoline derivatives linked to various moieties has demonstrated significant antimicrobial and anti-proliferative activities. Mansour et al. (2020) synthesized a series of these derivatives, which showed interesting biological properties, including notable inhibitory effects against cancer cell lines, highlighting their potential as anti-proliferative agents (Mansour et al., 2020). The synthesis of these compounds involves innovative chemical reactions, providing a basis for the development of new therapeutic agents.

Molecular Docking and Enzyme Inhibition

Cetin et al. (2021) designed and evaluated 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their enzyme inhibitory activities, revealing several compounds as potent inhibitors against key enzymes. Molecular docking studies indicated significant interactions at the enzyme active sites, suggesting these derivatives could serve as lead compounds for further pharmacological studies (Cetin et al., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzothiazole derivatives have been studied for their anti-inflammatory properties .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(1,1-dioxothiolan-3-yl)-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S3/c24-18(21-19-20-13-4-1-2-5-16(13)28-19)14-10-15(17-6-3-8-27-17)23(22-14)12-7-9-29(25,26)11-12/h1-6,8,10,12H,7,9,11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGAFDIPPODFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=NC4=CC=CC=C4S3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

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